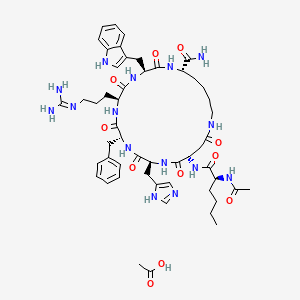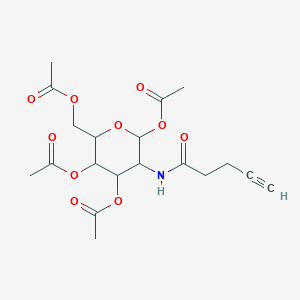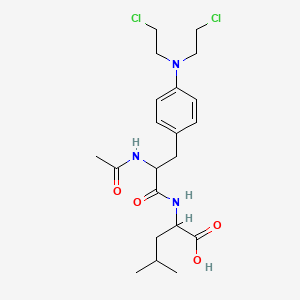
NCGC1481
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCGC1481 is a novel potent inhibitor of IRAK1/4 and FLT3 with improved solubility, stability, and permeability properties suitable for in vivo utility.
Applications De Recherche Scientifique
NIH Chemical Genomics Center
The NIH Chemical Genomics Center (NCGC), as part of the Molecular Libraries and Screening Center Network, aims to empower the scientific community with small molecule compounds for research. NCGC's role in innovative discoveries during its pilot phase is crucial (Thomas et al., 2009).
FLT3 Mutations in AML Treatment
NCGC1481 is a type I kinase inhibitor demonstrating potent activity against FMS-like tyrosine kinase 3 (FLT3) mutations in acute myeloid leukemia (AML). This compound shows superior antileukemic activity against FLT3-mutant AML cells both in vitro and in vivo, highlighting its potential in targeted AML therapy (Jones et al., 2020).
Quantitative High-Throughput Screening (qHTS)
The NCGC's quantitative high-throughput screening (qHTS) platform is pivotal for the Tox21 collaboration, enabling the screening of large numbers of compounds. This paradigm shift in toxicity testing involves using in vitro methods to prioritize compounds for further study and develop predictive models for human health effects (Shukla et al., 2010).
Propriétés
Formule moléculaire |
C21H23N7O |
|---|---|
Poids moléculaire |
389.463 |
Nom IUPAC |
6-(7-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26) |
Clé InChI |
IALDYVNFZAPNJV-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NCGC1481; NCGC-1481; NCGC 1481 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)




